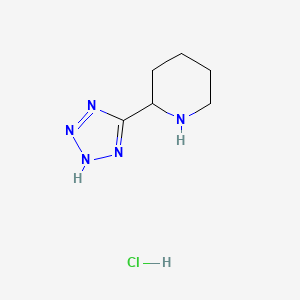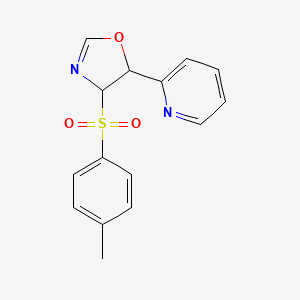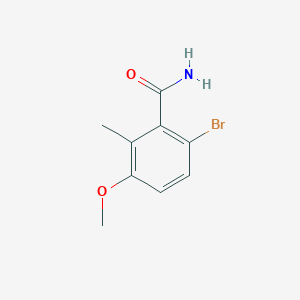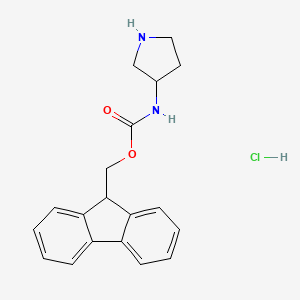
2-(2H-1,2,3,4-四唑-5-基)哌啶盐酸盐
描述
“2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1423029-41-7 . It has a molecular weight of 189.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2H-tetraazol-5-yl)piperidine hydrochloride . The InChI code is 1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学研究应用
心血管研究
四唑衍生物已知可以模拟血管紧张素 II 受体拮抗剂的作用 。该化合物可以被研究其对血压调节的影响以及治疗高血压和其他心血管疾病的潜在益处。
抗癌研究
四唑环是具有抗癌特性的分子中的常见基序。 因此,2-(2H-四唑-5-基)哌啶盐酸盐可以被研究其对癌细胞的细胞毒性作用及其破坏肿瘤生长的作用机制 .
安全和危害
作用机制
Target of Action
Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They can stabilize the electrostatic repulsion of negatively charged ions, which is advantageous for receptor-ligand interactions .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with biological targets in a similar manner to carboxylic acids .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride may have good bioavailability.
Result of Action
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability of tetrazoles in general is known to be influenced by factors such as temperature and ph .
生化分析
Biochemical Properties
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of naturally occurring molecules in biological systems. This property enables the compound to bind to enzyme active sites, potentially inhibiting or modulating their activity. For instance, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming hydrogen bonds and electrostatic interactions with amino acid residues in the active site .
Cellular Effects
The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can influence the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can form stable complexes with metal ions, which may facilitate the compound’s binding to metalloproteins and metalloenzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding site and the enzyme’s function. Furthermore, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have demonstrated that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the tetrazole ring, reducing the compound’s efficacy. In vitro and in vivo studies have shown that 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can have long-term effects on cellular function, including sustained modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .
Metabolic Pathways
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. Additionally, it has been shown to affect metabolite levels, including those of glucose, lactate, and amino acids, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it interacts with transcriptional regulators to influence gene expression .
属性
IUPAC Name |
2-(2H-tetrazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUBOONRIHEHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NNN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)




![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)





![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

